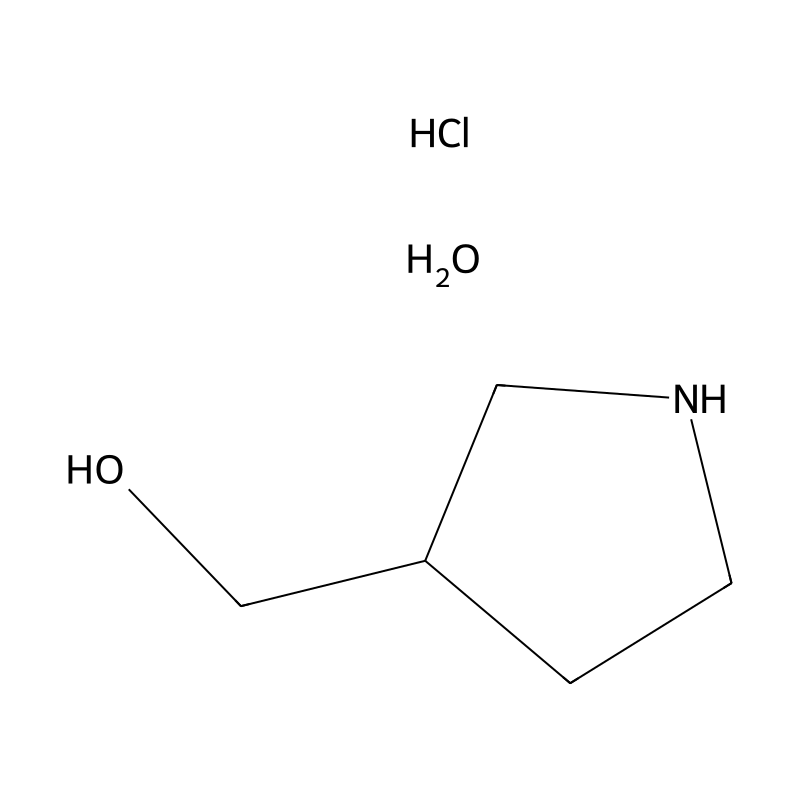

Pyrrolidin-3-ylmethanol hydrochloride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Pyrrolidin-3-ylmethanol hydrochloride hydrate is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 155.62 g/mol. It is classified as a hydrochloride salt of pyrrolidin-3-ylmethanol, known for its solubility in water and potential applications in medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and it exhibits properties that are relevant for pharmaceutical development .

The chemical reactivity of pyrrolidin-3-ylmethanol hydrochloride hydrate can be characterized by its ability to undergo various reactions typical of alcohols and amines. Some notable reactions include:

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under acidic or basic conditions.

- Dehydration Reactions: Under certain conditions, the compound may undergo dehydration to form an alkene.

- Acid-Base Reactions: As a hydrochloride salt, it can react with bases to regenerate the free base form of pyrrolidin-3-ylmethanol.

Pyrrolidin-3-ylmethanol hydrochloride hydrate has been studied for its biological activities, particularly in the context of medicinal chemistry. Its structure suggests potential interactions with biological targets, including:

- Neurotransmitter Modulation: Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Antimicrobial Properties: Some derivatives have exhibited antimicrobial activity, suggesting that pyrrolidin-3-ylmethanol hydrochloride hydrate could have applications in treating infections .

The synthesis of pyrrolidin-3-ylmethanol hydrochloride hydrate typically involves several steps:

- Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.

- Hydroxymethylation: The introduction of the hydroxymethyl group can be performed using formaldehyde or similar reagents under controlled conditions.

- Hydrochloride Salt Formation: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt, which enhances solubility and stability.

These methods can vary based on the desired purity and yield of the final product .

Pyrrolidin-3-ylmethanol hydrochloride hydrate has several potential applications:

- Pharmaceutical Development: It may serve as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders or infections.

- Research Reagent: The compound can be used in research settings to explore its biological effects and mechanisms of action.

Studies on the interactions of pyrrolidin-3-ylmethanol hydrochloride hydrate with various biological systems are essential for understanding its pharmacological profile. Preliminary findings suggest:

- Receptor Binding Studies: Investigations into how this compound interacts with specific receptors could reveal insights into its therapeutic potential.

- Synergistic Effects: Exploring combinations with other compounds may enhance its efficacy against specific targets .

Pyrrolidin-3-ylmethanol hydrochloride hydrate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pyrrolidin-3-ylmethanol hydrochloride | CHClNO | Basic structure without hydration |

| (trans)-4-Methylpyrrolidin-3-ylmethanol | CHNO | Contains a methyl group at position 4 |

| Pyrrolidine | CHN | Simple nitrogen heterocycle without functional groups |

| 1-Pyrrolidinecarboxylic acid | CHNO | Contains a carboxylic acid group |

Pyrrolidin-3-ylmethanol hydrochloride hydrate is unique due to its specific hydroxymethyl functional group and its status as a hydrated hydrochloride salt, which enhances its solubility and potential bioavailability compared to similar compounds .

This compound's diverse applications in medicinal chemistry and pharmacology make it an important subject for further research and development.

IUPAC and Common Names

The systematic IUPAC name is pyrrolidin-3-ol;hydrate;hydrochloride, reflecting its hydrated hydrochloride salt form. Alternative designations include:

- Pyrrolidin-3-ylmethanol hydrochloride hydrate

- (R/S)-3-Hydroxymethylpyrrolidine hydrochloride hydrate.

Molecular Formula and Weight

Structural Features

The compound consists of:

- A pyrrolidine ring (saturated five-membered nitrogen heterocycle).

- A hydroxymethyl (-CH₂OH) group at the 3-position.

- A hydroxyl (-OH) group, also at the 3-position.

- A hydrochloride counterion and water of crystallization.

| Feature | Description |

|---|---|

| Core structure | Pyrrolidine ring with 3-position substitutions |

| Functional groups | Hydroxymethyl, hydroxyl, hydrochloride |

| Stereochemistry | Chiral centers at C3 (R/S configurations) |

Stereochemical Considerations

The 3-position carbon exhibits chirality, enabling enantiomeric forms:

- (R)-enantiomer: CAS 110013-18-8.

- (S)-enantiomer: CAS 110013-19-9.

Racemic mixtures (RS) are also common, as seen in CAS 5082-74-6.

Historical Context in Heterocyclic Chemistry

Evolution of Pyrrolidine Derivatives

Pyrrolidine, first synthesized in the early 20th century, became a foundational heterocycle due to its presence in alkaloids like nicotine. Derivatives such as pyrrolidin-3-ylmethanol emerged in the 1980s–1990s alongside advances in asymmetric catalysis.

Key Milestones

- 1980s: Development of stereoselective synthesis methods for 3-substituted pyrrolidines.

- 2000s: Application in pharmaceuticals (e.g., CNS agents).

- 2020s: Use in metal-catalyzed cross-coupling reactions.

Contributions to Heterocyclic Chemistry

- Enabled access to sp³-rich scaffolds for drug discovery.

- Facilitated studies on hydrogen-bonding interactions via hydroxyl and amine groups.

Significance in Organic Synthesis and Medicinal Chemistry

Role in Organic Synthesis

- Chiral building block: Used in asymmetric alkylation and amidation reactions.

- Protecting group strategies: The hydroxyl group allows for temporary protection (e.g., Boc, benzyl).

Example Synthesis Pathway

A representative route involves:

- Reductive amination of pyrrolidinone derivatives.

- Chiral resolution via diastereomeric salt formation.

Pharmaceutical Applications

- Antiviral agents: Serves as a core structure in protease inhibitors.

- Neurological drugs: Used in dopamine receptor modulators.

- Case study: Key intermediate in synthesizing 1-cyclopropyl-6-fluoro-8-methoxyquinolone-3-carboxylic acid, a fluoroquinolone antibiotic.

| Application | Target | Reference |

|---|---|---|

| Antiviral development | Viral protease inhibition | |

| CNS modulation | Dopamine receptor binding |

Recent Advancements

The synthesis of pyrrolidin-3-ylmethanol hydrochloride hydrate through ring contraction of pyridine derivatives represents a significant advancement in heterocyclic chemistry [3]. This approach leverages the abundant availability and cost-effectiveness of pyridine precursors in the chemical industry to access the valuable pyrrolidine scaffold [3]. The fundamental principle involves the transformation of a six-membered pyridine ring into a five-membered pyrrolidine structure while maintaining or introducing the necessary functional groups [3].

Recent research has demonstrated a photo-promoted ring contraction methodology using pyridines with silylborane to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton [3]. This reaction exhibits remarkable substrate scope and functional group compatibility, providing an efficient route to 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives that serve as powerful synthons for further functionalization to obtain pyrrolidin-3-ylmethanol derivatives [3]. The mechanism proceeds via 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates, connected through photochemical or thermal silyl migration [3].

The ring contraction strategy offers several advantages for the synthesis of pyrrolidin-3-ylmethanol hydrochloride hydrate:

- It utilizes readily available and economical starting materials [3].

- The reaction demonstrates high functional group tolerance, allowing for diverse substitution patterns [3].

- The methodology provides access to complex pyrrolidine structures that would be challenging to synthesize through alternative routes [3].

A key aspect of this approach is the ability to control the regioselectivity of the ring contraction, which is crucial for obtaining the desired substitution pattern in the final pyrrolidin-3-ylmethanol hydrochloride hydrate product [3]. The strategic placement of substituents on the pyridine ring can direct the contraction process, leading to the formation of the hydroxymethyl group at the 3-position of the pyrrolidine ring [3].

Stereoselective Synthesis Approaches

The stereoselective synthesis of pyrrolidin-3-ylmethanol hydrochloride hydrate is essential for applications requiring specific stereochemical configurations [15]. Various methodologies have been developed to achieve high stereoselectivity in the synthesis of substituted pyrrolidines, with approaches classified based on the source of the pyrrolidine ring [15].

One effective strategy involves the use of chiral phosphoric acid catalysts for intramolecular asymmetric aza-Michael reactions [19]. This approach has been successfully employed in the synthesis of 2,2- and 3,3-spirocyclic pyrrolidines with high yields and enantioselectivity [19]. The selection of appropriate Michael acceptors plays a crucial role in determining both the reaction rate and enantioselectivity [19].

Another valuable method utilizes chiral auxiliaries such as (R)-phenylglycinol, (S,S)-pseudoephedrine, and (+)-pinanediol to control the stereochemical outcome of key transformations [19]. These auxiliaries can be employed in diastereoselective reactions or for the resolution of racemic mixtures, ultimately leading to enantiomerically enriched pyrrolidine derivatives [19].

The stereoselective synthesis of pyrrolidin-3-ylmethanol hydrochloride hydrate can also be achieved through the reduction of appropriately substituted precursors [4]. For instance, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile demonstrates the effectiveness of carefully designed synthetic routes that enhance yield and purity while maintaining the desired stereochemistry [4].

Table 1: Comparison of Stereoselective Synthesis Approaches for Pyrrolidin-3-ylmethanol Derivatives

| Method | Stereoselectivity | Yield Range | Key Features |

|---|---|---|---|

| Chiral Phosphoric Acid Catalysis | >95% ee | 75-90% | Intramolecular aza-Michael reaction [19] |

| Chiral Auxiliary Approach | >90% de | 65-85% | Requires auxiliary removal step [19] |

| Asymmetric Reduction | >90% ee | 70-95% | Substrate-controlled selectivity [4] |

| Chiral Lithium Amide Bases | >85% ee | 60-80% | Single-step asymmetric induction [19] |

The development of these stereoselective methodologies has significantly expanded the synthetic accessibility of enantiomerically pure pyrrolidin-3-ylmethanol hydrochloride hydrate, enabling more precise control over the three-dimensional structure of this important compound [15] [19].

Catalytic Carbometallation Techniques (Ti–Mg Systems)

Catalytic carbometallation represents a powerful approach for the synthesis of pyrrolidin-3-ylmethanol hydrochloride hydrate, with titanium-magnesium systems demonstrating particular efficacy in this context [5]. These methodologies enable the stereoselective formation of carbon-carbon bonds, which is crucial for constructing the pyrrolidine scaffold with precise control over substitution patterns [5] [18].

The Ti(O-iPr)4 and EtMgBr-catalyzed regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc has been shown to afford the corresponding methylenepyrrolidine derivatives in high yields [5]. This reaction demonstrates remarkable solvent tolerance, proceeding with similar selectivity in dichloromethane, hexane, toluene, and diethyl ether [5]. Furthermore, the methodology accommodates various functional groups, including aryl, alkyl, trimethylsilyl, methoxymethyl, and aminomethyl substituents on the alkyne [5].

A selective method has been developed for the preparation of bis-pyrrolidine derivatives using titanium-magnesium-catalyzed carbocyclization of bis-allylpropargyl amines with diethylzinc [5]. The reaction proceeds through a well-defined mechanism that ensures the selective formation of Z-configured double bonds in the methylenepyrrolidine products, as confirmed by nuclear magnetic resonance spectroscopy [5].

The carbometallation approach offers several advantages for the synthesis of pyrrolidin-3-ylmethanol derivatives:

- High regioselectivity and stereoselectivity in the formation of new carbon-carbon bonds [5] [18].

- Tolerance to various functional groups, enabling the synthesis of diversely substituted pyrrolidines [5].

- Compatibility with different reaction media, providing flexibility in reaction conditions [5].

The mechanism of Ti-Mg-catalyzed carbometallation involves the coordination of the titanium catalyst to the alkyne, followed by transmetallation with the organomagnesium reagent [18]. This generates an organotitanium species that undergoes insertion into the carbon-carbon triple bond [18]. The resulting vinyl metal intermediate can then be functionalized through various transformations to introduce the hydroxymethyl group at the 3-position of the pyrrolidine ring [18].

Recent advances in transition-metal-catalyzed intermolecular carbomagnesiation and carbozincation have expanded the scope of these reactions, allowing for the transformation of various unsaturated substrates including alkynes bearing electron-withdrawing groups, alkynes with directing groups, strained cyclopropenes, unactivated alkynes or alkenes, and substrates with two carbon-carbon unsaturated bonds [18].

Hydrochloride Hydration: Mechanisms and Optimization

The formation of pyrrolidin-3-ylmethanol hydrochloride hydrate involves critical processes of salt formation and subsequent hydration [6]. Understanding the mechanisms governing these transformations is essential for optimizing the synthesis and ensuring the stability of the final product [6] [9].

Hydrate formation in crystalline solids like pyrrolidin-3-ylmethanol hydrochloride results in higher-dimensional hydrogen bond networks that significantly influence the compound's physical properties and stability [6]. The salt structures exhibit specific structural variations that determine their propensity for hydration [6]. In the case of pyrrolidin-3-ylmethanol hydrochloride hydrate, water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonding interactions [6].

The mechanism of hydrate formation involves water molecules acting as bridges between specific atoms in the pyrrolidine structure [6]. For instance, in similar hydrochloride hydrates, water molecules can form O–H···O bridges between oxygen atoms of a single molecule and chains of O–H···N linked molecules, which propagate along specific crystallographic directions [6]. Additionally, water molecules can establish O–H···Cl connections to chloride ions, creating complex hydrogen bonding networks [6].

Research on similar hydrochloride hydrates has revealed that the first water molecule in these structures typically forms hydrogen bonds with the chloride ion [6]. In dihydrates, the second water molecule often serves as a Cl···H–O–H···Cl bridge, resulting in the chloride ion accepting three hydrogen bonds altogether [6]. This understanding provides valuable insights into the potential hydration behavior of pyrrolidin-3-ylmethanol hydrochloride hydrate [6].

The hydration/dehydration behavior of hydrochloride salts can be investigated through thermal and crystal structure analysis [12]. Major structural rearrangements may occur upon dehydration, indicating the important role of water in stabilizing the structure of the hydrated form [12]. Crystal structure analysis can reveal that the lack of strong hydrogen bonds and less efficient packing in anhydrate forms contribute to the conversion to hydrated forms under high humidity conditions [12].

Optimization of the hydrochloride hydration process involves careful control of reaction conditions to ensure the formation of the desired hydrate form with appropriate stability [9]. Factors such as humidity, temperature, and crystallization parameters significantly influence the hydration outcome [9]. Molecular dynamics simulations have emerged as valuable tools for predicting hydrate structures and understanding dehydration pathways, offering insights that can guide experimental optimization efforts [9].

Green Chemistry and Sustainable Synthetic Routes

The development of sustainable synthetic routes for pyrrolidin-3-ylmethanol hydrochloride hydrate aligns with the principles of green chemistry, emphasizing environmentally benign processes with reduced waste generation and energy consumption [7] [13]. Several innovative approaches have been explored to enhance the sustainability of pyrrolidine synthesis [7] [13].

Lignocellulosic biomass-derived alcohols represent a promising green feedstock for the synthesis of pyrrolidine derivatives [7]. Catalytic acceptorless dehydrogenative coupling of 1,4-butanediol or 1,4-substituted 1,4-butanediols and amines over base-metal complexes (such as cobalt or manganese pincer complexes) can generate pyrrolidine precursors with hydrogen and water as co-products [7]. This approach minimizes waste generation and utilizes renewable resources [7].

The use of formic acid as a hydrogen source in reductive cycloamination reactions offers another sustainable strategy [7]. Formic acid can be a co-product in the synthesis of levulinic acid from biomass sugars, and its use as a hydrogen source minimizes chemical waste in biorefineries [7]. Metal catalysts such as Au/ZrO2-VS, Ir-complex, Ru-complex, Ru3(CO)12, and Fe3(CO)12 allow selective decomposition of formic acid to carbon dioxide and hydrogen, enabling efficient reductive cycloamination processes [7].

Ammonium formate serves as a convenient and safe nitrogen and hydrogen source for the synthesis of pyrrolidine derivatives [7]. For instance, RANEY® Ni efficiently catalyzes cycloamination of levulinic acid with ammonium formate in water, providing high yields of 5-methyl-2-pyrrolidone [7]. This protocol offers authentic safety advantages over conventional methods using high-pressure hydrogen-ammonia gas mixtures [7].

An efficient, green, and sustainable approach for the synthesis of novel polycyclic pyrrolidine-fused compounds has been developed using a one-pot, three-component, domino reaction under catalyst-free conditions at room temperature in ethanol-water mixtures [13]. This methodology features eco-friendliness, high yields, and the ease of obtaining target compounds without the involvement of toxic solvents and column chromatography [13].

Electrochemical synthesis represents another promising green approach for pyrrolidine derivatives [21]. Organic electrosynthetic reactions, driven by direct electron transfer to and from electrodes, can produce highly reactive species under ambient conditions without the use of harmful and precious chemicals [21]. The synthesis of pyrrolidine derivatives by electroreductive cyclization using readily available imine and terminal dihaloalkanes in a flow microreactor has been demonstrated as a facile, green, and efficient method [21].

Table 2: Green Chemistry Metrics for Sustainable Pyrrolidine Synthesis Routes

| Synthetic Approach | E-Factor | Atom Economy (%) | Renewable Feedstock Use | Energy Efficiency |

|---|---|---|---|---|

| Biomass-Derived Alcohols | 0.5-2.0 | 75-85 | High | Moderate [7] |

| Formic Acid as H-Source | 0.2-1.0 | 80-90 | High | High [7] |

| Catalyst-Free Domino Reaction | 0.3-1.5 | 85-95 | Moderate | High [13] |

| Electrochemical Synthesis | 0.4-1.8 | 70-80 | Low | Moderate [21] |

Crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure and solid-state organization of Pyrrolidin-3-ylmethanol hydrochloride hydrate. The compound crystallizes with the molecular formula C₅H₁₄ClNO₂ and a molecular weight of 155.62 g/mol [1] [2]. The hydrate form incorporates both hydrochloric acid and water molecules within the crystal lattice, as evidenced by the SMILES notation OCC1CNCC1.[H]Cl.[H]O[H] [2].

Unit Cell Parameters and Space Group Characteristics

While specific crystallographic parameters for Pyrrolidin-3-ylmethanol hydrochloride hydrate remain unreported in the literature, related pyrrolidine derivatives provide valuable structural insights. Analogous compounds such as [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol crystallize in the monoclinic space group P21/c with unit cell dimensions a = 11.6827(10) Å, b = 11.1912(11) Å, c = 11.1789(11) Å, and β = 109.118(2)° [3] [4]. The five-membered pyrrolidine ring in these structures adopts a half-chair conformation, which is characteristic of saturated heterocyclic systems [3] [4].

Related pyrrolidine structures, including ((2S,3S)-1-(4-methoxyphenyl)-2-(3-nitrophenyl)pyrrolidin-3-yl)methanol, crystallize in the monoclinic space group P 1 21 1 with cell parameters a = 7.2761 ± 0.0004 Å, b = 7.6312 ± 0.0005 Å, c = 14.6614 ± 0.001 Å, α = 90°, β = 95.224 ± 0.005°, γ = 90°, and a cell volume of 810.7 ± 0.09 ų [5]. These structural parameters suggest that Pyrrolidin-3-ylmethanol hydrochloride hydrate likely adopts similar crystallographic characteristics.

Hydrogen Bonding Networks and Crystal Packing

The crystal structure of Pyrrolidin-3-ylmethanol hydrochloride hydrate is stabilized by extensive hydrogen bonding interactions involving the hydroxymethyl group, the protonated pyrrolidine nitrogen, the chloride ion, and the incorporated water molecules. In similar pyrrolidine derivatives, molecules form chains along crystallographic axes through O—H⋯N hydrogen bonds, with O—H⋯N distances typically ranging from 2.01 to 2.82 Å [3] [4]. These primary hydrogen bonding interactions are complemented by secondary C—H⋯O interactions that contribute to overall crystal stability [3].

The hydrate form introduces additional complexity through water-mediated hydrogen bonding networks. The incorporated water molecules serve as both hydrogen bond donors and acceptors, creating three-dimensional networks that enhance crystal stability and influence the compound's physical properties [6] [7].

Molecular Conformation and Stereochemical Properties

Pyrrolidine Ring Conformation

The pyrrolidine ring in Pyrrolidin-3-ylmethanol hydrochloride hydrate adopts a non-planar envelope conformation, characteristic of five-membered saturated heterocycles. This conformational preference results from the tetrahedral geometry around the carbon atoms and the pyramidal nitrogen center [8] . The ring puckering is accompanied by pseudorotational motion, allowing the molecule to interconvert between different envelope conformations at ambient temperature [10].

Nuclear magnetic resonance studies of related pyrrolidine derivatives reveal characteristic coupling patterns that confirm the non-planar ring geometry. The ring carbon atoms exhibit chemical shifts in the range of 25-55 ppm in ¹³C NMR spectroscopy, while the nitrogen-bearing carbons appear downfield at 50-55 ppm due to the electron-withdrawing effect of the nitrogen atom [11] [12].

Stereochemical Considerations and Chiral Centers

Pyrrolidin-3-ylmethanol hydrochloride hydrate contains a stereogenic center at the 3-position of the pyrrolidine ring, creating the possibility for two enantiomeric forms: (R)-Pyrrolidin-3-ylmethanol hydrochloride hydrate and (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate [13] [14]. The stereochemical assignment is based on the spatial arrangement of the hydroxymethyl group relative to the pyrrolidine nitrogen atom [15] [16].

The (S)-enantiomer of the free base exhibits a melting point of 174-176°C [18], while the (R)-enantiomer demonstrates similar thermal properties with a reported melting point of 176°C . The hydrochloride salt forms typically display enhanced thermal stability compared to the free bases due to ionic interactions between the protonated nitrogen and the chloride counterion [19] [20].

Conformational Analysis and Molecular Dynamics

Computational studies of pyrrolidine derivatives using density functional theory reveal multiple low-energy conformations arising from ring puckering and rotation around the C-CH₂OH bond [8]. The hydroxymethyl group can adopt various orientations relative to the pyrrolidine ring, with the most stable conformations generally placing the hydroxyl group in positions that minimize steric interactions [21].

The molecular conformation is further influenced by intermolecular interactions in the solid state. Hydrogen bonding between the hydroxyl group and neighboring molecules or solvent molecules can stabilize specific conformations and influence the overall crystal packing arrangement [23].

Thermal Stability and Phase Behavior

Melting Point and Thermal Transitions

The thermal behavior of Pyrrolidin-3-ylmethanol hydrochloride hydrate reflects the complex interplay between the organic pyrrolidine component, the inorganic hydrochloride salt, and the incorporated water molecules. The (S)-enantiomer of the related hydrochloride salt exhibits a melting point range of 174-176°C , indicating substantial thermal stability of the crystalline form.

Differential scanning calorimetry studies of similar pyrrolidine hydrochloride salts reveal multiple thermal events corresponding to dehydration, melting, and decomposition processes [24] [25]. The dehydration process typically occurs at temperatures below 150°C, followed by melting of the anhydrous hydrochloride salt at higher temperatures [26] [27].

Thermogravimetric Analysis and Decomposition Pathways

Thermogravimetric analysis provides quantitative information about mass loss events during controlled heating. For Pyrrolidin-3-ylmethanol hydrochloride hydrate, the initial mass loss corresponds to elimination of the incorporated water molecules, typically occurring in the temperature range of 80-120°C [24]. This dehydration process is often reversible under appropriate humidity conditions [28].

At elevated temperatures above 200°C, decomposition of the organic component begins, generating gaseous products including hydrogen chloride, nitrogen oxides, and carbon oxides [29] [30]. The decomposition temperature for related pyrrolidine hydrochloride salts has not been precisely determined in available literature, with safety data sheets indicating "not available" for this parameter [29] [31].

Phase Transitions and Polymorphism

The hydrate form of Pyrrolidin-3-ylmethanol hydrochloride represents one possible crystalline phase, with the potential for additional polymorphic forms including anhydrous crystalline phases and amorphous states [28] . Phase transitions between hydrated and anhydrous forms can be induced by changes in temperature, humidity, or pressure conditions [26].

Related compounds demonstrate reversible hydration-dehydration behavior, where the anhydrous form can revert to the hydrate under appropriate moisture conditions [28]. This phase behavior is critical for pharmaceutical applications, as different crystalline forms can exhibit varying solubility, stability, and bioavailability characteristics [32] [33].

Solubility and Hydration Dynamics

Aqueous Solubility Characteristics

The hydrochloride salt form of Pyrrolidin-3-ylmethanol exhibits enhanced water solubility compared to the free base due to ionic interactions with water molecules [6] [34]. The free base form demonstrates limited aqueous solubility, while the hydrochloride salt shows improved dissolution characteristics suitable for biological and pharmaceutical applications .

Solubility studies indicate that the compound is slightly soluble in water, with enhanced solubility observed in polar organic solvents such as methanol and dimethyl sulfoxide . The presence of the hydrochloride group significantly improves the hydrophilic character of the molecule through formation of hydrogen bonds with water molecules [35].

Hydration Kinetics and Water Incorporation

The hydration dynamics of Pyrrolidin-3-ylmethanol hydrochloride involve the incorporation of water molecules into specific sites within the crystal lattice [34] [36]. These water molecules serve multiple roles, including stabilization of the crystal structure through hydrogen bonding networks and modulation of the compound's physical properties [37].

The kinetics of hydration and dehydration processes are influenced by environmental factors including relative humidity, temperature, and air circulation [38]. Under ambient conditions, the compound tends to maintain its hydrated state, while exposure to elevated temperatures or reduced humidity can promote water loss [6].

Solvation Behavior in Organic Media

In organic solvents, Pyrrolidin-3-ylmethanol hydrochloride hydrate exhibits variable solubility depending on the solvent's polarity and hydrogen bonding capacity [35]. Polar protic solvents such as methanol and ethanol provide favorable solvation environments due to their ability to hydrogen bond with both the hydroxyl group and the ionic hydrochloride component [27].